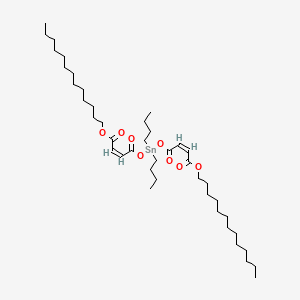
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate is a synthetic organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is characterized by its complex structure, which includes multiple functional groups and a tin atom.
Méthodes De Préparation
The synthesis of Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate involves several steps:
Starting Materials: The synthesis begins with tridecyl alcohol and dibutyl tin oxide.
Reaction Conditions: The reaction typically occurs under reflux conditions in the presence of a suitable solvent, such as toluene or xylene.
Catalysts: A catalyst, such as a strong acid or base, may be used to facilitate the esterification process.
Purification: The final product is purified using techniques like distillation or chromatography to ensure high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control.
Analyse Des Réactions Chimiques
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its lower oxidation state derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reactions typically occur under controlled temperatures and pressures.
Major Products: The major products depend on the specific reaction but may include various organotin derivatives and esters.
Applications De Recherche Scientifique
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: The compound’s biocidal properties make it useful in studying its effects on microorganisms and pests.
Medicine: Research explores its potential as an antifungal and antibacterial agent.
Industry: It is used as a stabilizer in PVC production and as a component in coatings and paints to enhance durability and resistance.
Mécanisme D'action
The mechanism of action of Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate involves its interaction with cellular components:
Molecular Targets: The compound targets enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with metabolic pathways, leading to the inhibition of cell growth and replication.
Effects: The compound’s biocidal properties result from its ability to disrupt cell membranes and enzyme activity.
Comparaison Avec Des Composés Similaires
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate can be compared with other organotin compounds:
Similar Compounds: Examples include tributyltin oxide, triphenyltin chloride, and dibutyltin dilaurate.
Uniqueness: This compound’s unique structure, with multiple ester groups and a tin atom, provides distinct reactivity and applications.
Comparison: Compared to tributyltin oxide, it has a more complex structure, leading to different reactivity and potential applications. Tributyltin oxide is primarily used as a biocide, while this compound has broader applications in catalysis and material science.
Propriétés
Numéro CAS |
60659-61-2 |
|---|---|
Formule moléculaire |
C42H76O8Sn |
Poids moléculaire |
827.8 g/mol |
Nom IUPAC |
4-O-[dibutyl-[(Z)-4-oxo-4-tridecoxybut-2-enoyl]oxystannyl] 1-O-tridecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C17H30O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-15-21-17(20)14-13-16(18)19;2*1-3-4-2;/h2*13-14H,2-12,15H2,1H3,(H,18,19);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*14-13-;;; |
Clé InChI |
JNKCYBSAZHJNIZ-LHJYRGMRSA-L |
SMILES isomérique |
CCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCC)(CCCC)CCCC |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


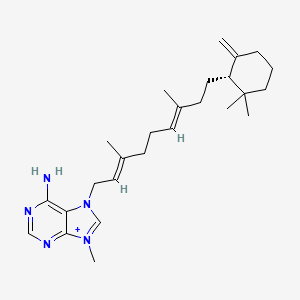
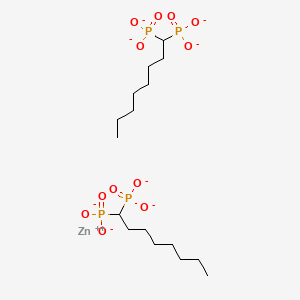
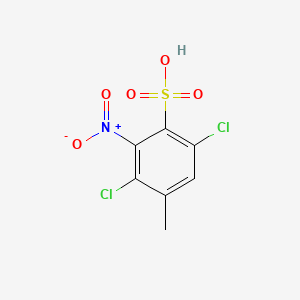
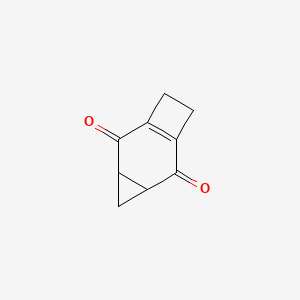


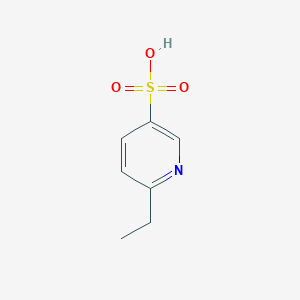
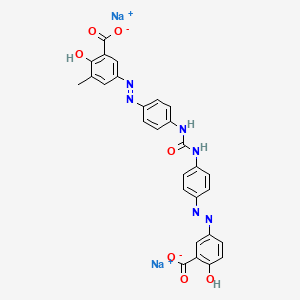
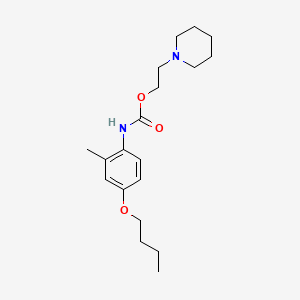

![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
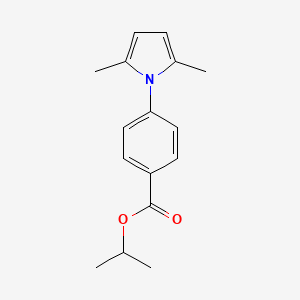

![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
